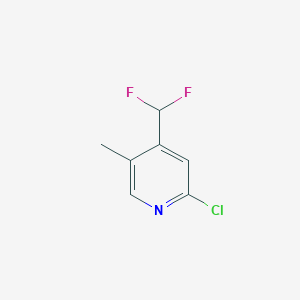

2-Chloro-4-(difluoromethyl)-5-methylpyridine

Description

2-Chloro-4-(difluoromethyl)-5-methylpyridine is a halogenated pyridine derivative featuring chloro (-Cl), difluoromethyl (-CF₂H), and methyl (-CH₃) substituents at positions 2, 4, and 5, respectively. This trifunctionalized pyridine exhibits a molecular weight of 179.59 g/mol (calculated for C₇H₆ClF₂N) and is structurally characterized by its electron-withdrawing and lipophilic substituents, which influence its reactivity and biological interactions .

Properties

Molecular Formula |

C7H6ClF2N |

|---|---|

Molecular Weight |

177.58 g/mol |

IUPAC Name |

2-chloro-4-(difluoromethyl)-5-methylpyridine |

InChI |

InChI=1S/C7H6ClF2N/c1-4-3-11-6(8)2-5(4)7(9)10/h2-3,7H,1H3 |

InChI Key |

PLCDUVDSXGIHJA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=C1C(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(difluoromethyl)-5-methylpyridine typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the reaction of 2-chloro-5-methylpyridine with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques. The use of catalysts and specific reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(difluoromethyl)-5-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized pyridines .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antipsychotic Development

One of the prominent applications of 2-chloro-4-(difluoromethyl)-5-methylpyridine is in the synthesis of mGluR5 modulators, which are being investigated as potential antipsychotic agents. The compound serves as a crucial intermediate in the preparation of these modulators, which are designed to target specific receptors in the brain to alleviate symptoms associated with schizophrenia and other psychiatric disorders .

1.2 Protein Kinase Inhibition

The compound is also utilized as an intermediate in the synthesis of inhibitors for protein kinases, such as ERK2. Protein kinases play critical roles in numerous cellular processes, and their dysregulation is linked to various diseases, including cancer and neurodegenerative disorders. The synthesis pathway involves several reactions, including nitration and iodination, to yield derivatives that can effectively inhibit kinase activity .

Agrochemical Applications

2.1 Herbicide Development

this compound has been identified as an important precursor in the development of herbicides. It is involved in the synthesis of various herbicidal compounds that are effective against a range of weeds while minimizing damage to crops. For example, derivatives of this compound have been linked to the production of selective herbicides that target specific plant species without affecting others .

Synthesis and Characterization

The synthesis of this compound typically involves several steps that include chlorination and difluoromethylation processes. These synthetic routes are optimized to enhance yield and purity, making the compound suitable for further applications in research and industry.

Table 1: Synthetic Pathways for this compound

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Chlorination | Chlorine gas, solvent | 2-Chloro-5-methylpyridine |

| 2 | Difluoromethylation | Difluoromethyl reagent | This compound |

| 3 | Purification | Column chromatography | Pure this compound |

Case Studies

Case Study 1: Synthesis of mGluR5 Modulators

A study published in a peer-reviewed journal detailed the synthesis of novel mGluR5 modulators using this compound as a key intermediate. The resulting compounds demonstrated promising antipsychotic activity in preclinical models, highlighting the compound's potential therapeutic applications .

Case Study 2: Herbicidal Efficacy

Research conducted on the herbicidal properties of derivatives synthesized from this compound showed significant efficacy against common agricultural weeds. Field trials indicated that these compounds could reduce weed populations without harming crop yields, demonstrating their practical application in agriculture .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(difluoromethyl)-5-methylpyridine involves its interaction with specific molecular targets and pathways. The presence of the difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design. The exact molecular targets and pathways depend on the specific application and the derivatives synthesized from this compound .

Comparison with Similar Compounds

Key Observations :

- Halogen vs.

- Positional Isomerism : Shifting the difluoromethyl group from position 4 to 5 (as in 2-chloro-5-(difluoromethyl)pyridine ) modifies steric and electronic effects, impacting binding interactions in biological systems.

- Core Heterocycle : Pyrimidine analogs (e.g., 5-chloro-2-fluoro-4-methoxypyrimidine ) exhibit different ring strain and hydrogen-bonding capabilities compared to pyridine derivatives.

Fluorine-Specific Effects

The difluoromethyl group confers unique advantages:

- Lipophilicity : Increases logP compared to hydroxyl or methyl groups, enhancing blood-brain barrier penetration .

- Metabolic Stability : Fluorine’s inductive effect reduces oxidative degradation, prolonging half-life .

- Stereoelectronic Effects : The CF₂H group modulates conformation and protein-binding via dipole interactions, as observed in fluorinated pharmaceuticals .

Biological Activity

2-Chloro-4-(difluoromethyl)-5-methylpyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with chlorine and difluoromethyl groups, which significantly influence its reactivity and biological interactions. Various synthetic methods have been developed for this compound, including reactions involving halogenation and difluoromethylation techniques. These methods aim to optimize yield and purity while maintaining the desired biological activity.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Studies indicate that its activity may be attributed to the presence of halogen substituents, which enhance membrane permeability and disrupt bacterial cell function .

- Quorum Sensing Inhibition : Research has demonstrated that derivatives of this compound can inhibit quorum sensing in Pseudomonas aeruginosa, reducing biofilm formation and virulence factor production. For instance, certain derivatives exhibited IC50 values comparable to established quorum sensing inhibitors .

- Antitumor Activity : Preliminary studies suggest potential cytotoxic effects on various cancer cell lines. The compound's structural features may facilitate interactions with cellular targets involved in proliferation and apoptosis pathways .

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated:

- E. coli : Inhibition rates up to 83.76%.

- S. aureus : Significant growth inhibition was observed, supporting its potential as an antibacterial agent.

| Compound | Bacterial Strain | Inhibition (%) |

|---|---|---|

| This compound | E. coli | 83.76 |

| S. aureus | 79.38 |

Quorum Sensing Inhibition

In a study assessing quorum sensing inhibition, derivatives of the compound were tested for their ability to disrupt signaling pathways in Pseudomonas aeruginosa. The findings revealed:

- Compounds showed IC50 values ranging from 19 μM to 35 μM, indicating promising potential as quorum sensing inhibitors.

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| Derivative 1 | 19 ± 1.01 | Quorum Sensing Inhibition |

| Derivative 2 | 27 ± 0.67 | Quorum Sensing Inhibition |

| Derivative 3 | 35 ± 1.12 | Quorum Sensing Inhibition |

The biological activity of this compound is believed to stem from several mechanisms:

- Membrane Disruption : The halogen substituents enhance lipophilicity, allowing the compound to penetrate bacterial membranes more effectively.

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, leading to reduced viability of target organisms.

Q & A

Q. What synthetic methodologies are recommended for 2-Chloro-4-(difluoromethyl)-5-methylpyridine, and how can regioselectivity challenges be addressed during functionalization?

Synthesis often involves halogenation and difluoromethylation of pyridine precursors. For regioselective functionalization, directed ortho-metallation (DoM) using lithium amides (e.g., LDA) can direct substituents to specific positions, as shown in studies on analogous chloro-trifluoromethyl pyridines . Post-synthesis, purification via flash chromatography (silica gel, hexane/EtOAc gradient) and characterization by H/C/F NMR and HRMS are critical.

Q. What analytical techniques are most effective for verifying the structural identity and purity of this compound?

Multinuclear NMR (H, C, F) resolves substitution patterns and confirms the difluoromethyl group. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides definitive stereochemical data. Purity (>98%) should be confirmed via HPLC with UV detection (λ = 254 nm) .

Q. How does the electronic nature of the difluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing difluoromethyl group activates the pyridine ring at specific positions, facilitating nucleophilic aromatic substitution (SNAr). Kinetic studies using F NMR can track reaction progress, while computational models (DFT) predict activation barriers for substitution sites .

Advanced Research Questions

Q. What strategies are effective in elucidating structure-activity relationships (SAR) for this compound derivatives as enzyme inhibitors?

Systematic modification of substituents (e.g., replacing Cl with Br or modifying the methyl group) followed by enzymatic assays (e.g., EROD assay for CYP1B1 inhibition ) identifies critical pharmacophores. Molecular docking (AutoDock Vina) and MD simulations (AMBER) correlate steric/electronic features with binding affinity .

Q. How can computational methods like DFT resolve contradictions in reported reactivity or inhibitory potency of derivatives?

Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) model frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps to explain regioselectivity discrepancies. For bioactivity conflicts, free-energy perturbation (FEP) simulations quantify binding energy differences caused by minor structural variations .

Q. What experimental design considerations are critical for assessing metabolic stability in vivo?

Radiolabeled (e.g., C) derivatives enable tracking via LC-MS/MS in rat plasma. Dose-response studies (1–50 mg/kg) with serial blood sampling (0–24 hrs) assess half-life. Hepatocyte incubation models (37°C, 5% CO) identify phase I/II metabolites .

Q. How can researchers address contradictory data on the compound’s toxicity profile across studies?

Standardize assay conditions (e.g., cell lines, exposure time) and validate purity via orthogonal methods (HPLC, elemental analysis). Comparative toxicogenomics (RNA-seq) identifies species-specific metabolic pathways, while Ames tests rule out mutagenicity .

Methodological Notes

- Regioselectivity Control : Use steric directing groups (e.g., trimethylsilyl) or transition-metal catalysts (Pd/Cu) for cross-coupling at less reactive positions .

- Data Reproducibility : Include positive controls (e.g., α-naphthoflavone for CYP1B1 inhibition ) and report solvent/buffer details to minimize variability.

- Safety Protocols : Follow WGK 3 guidelines for aquatic toxicity; use N95 masks and fume hoods during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.